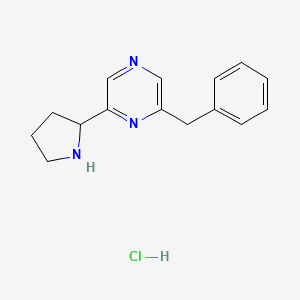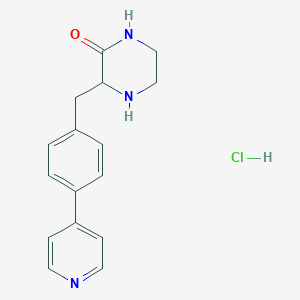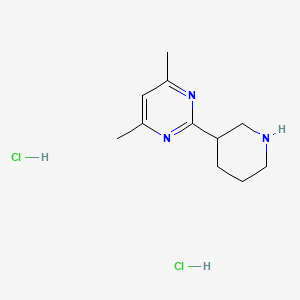![molecular formula C6H14Cl2N4O2S B1402639 N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride CAS No. 1361112-40-4](/img/structure/B1402639.png)
N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride
説明
. This compound is characterized by its molecular structure, which includes a pyrazol ring, an aminoethyl group, and a methanesulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from 2H-pyrazol-3-ylamine: Reacting 2H-pyrazol-3-ylamine with ethyl bromoacetate in the presence of a base to form an intermediate, followed by hydrolysis and subsequent reaction with methanesulfonyl chloride to yield the final product.
Starting from 2H-pyrazol-3-ylamine and ethylene glycol: Reacting 2H-pyrazol-3-ylamine with ethylene glycol in the presence of a dehydrating agent to form an intermediate, followed by reaction with methanesulfonyl chloride to obtain the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. The process may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or other reduced derivatives.
Substitution: Substitution reactions can occur at the pyrazol ring, involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and iron powder.
Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction Products: Amino derivatives, hydrazine derivatives, and other reduced forms.
Substitution Products: Halogenated derivatives, alkylated derivatives, and other substituted forms.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes. Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases. Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
作用機序
The mechanism by which N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and therapeutic effects.
類似化合物との比較
Ethyl N-(2-aminoethyl)-N-methylglycinate dihydrochloride: Similar in structure but with a different functional group.
2-(2-Aminoethyl)pyrazole-3-carboxylic acid: Similar pyrazol ring but with a carboxylic acid group instead of methanesulfonamide.
N-(2-Aminoethyl)pyrazole-3-sulfonamide: Similar pyrazol ring and aminoethyl group but without the dihydrochloride.
Uniqueness: N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride is unique in its combination of the pyrazol ring, aminoethyl group, and methanesulfonamide group, which provides distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-[2-(2-aminoethyl)pyrazol-3-yl]methanesulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S.2ClH/c1-13(11,12)9-6-2-4-8-10(6)5-3-7;;/h2,4,9H,3,5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEFJIJGRHMIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=NN1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402560.png)





![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)
![2-(2-Methoxy-phenyl)-1-(octahydro-pyrrolo[3,4-b]-azepin-1-yl)-ethanone hydrochloride](/img/structure/B1402571.png)



![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402579.png)
